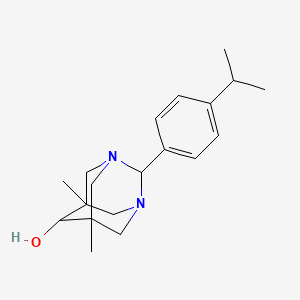

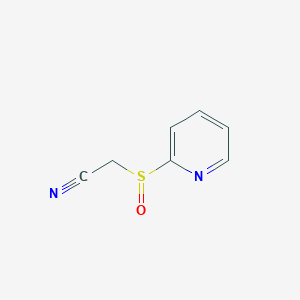

![molecular formula C10H12ClN3S B2841959 N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 99590-59-7](/img/structure/B2841959.png)

N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea, commonly known as DMTU, is a chemical compound that has been widely used in scientific research due to its unique properties. DMTU is a thiourea derivative that has been synthesized for the first time in 1973 by H. J. Albers and his colleagues. Since then, DMTU has been used in various fields of research such as biochemistry, pharmacology, and toxicology.

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

Research has been conducted on the synthesis and characterization of related thiourea compounds, including their crystal structure analysis. For instance, Saeed and Parvez (2005) synthesized 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, characterized by IR, 1H, and 13C NMR, mass spectroscopy, and elemental analysis. X-ray diffraction data confirmed its crystal structure, highlighting the significance of intramolecular hydrogen bonds and the formation of dimers through intermolecular interactions (Saeed & Parvez, 2005)(Saeed & Parvez, 2005).

Application in Polymerization Processes

Thiourea dioxide, a related compound, has been utilized as a green and affordable reducing agent in the activators regenerated by electron transfer (ARGET) process of Atom Transfer Radical Polymerization (ATRP), demonstrating its versatility and efficiency in the controlled polymerization of a wide range of monomers (Mendonça et al., 2019)(Mendonça et al., 2019).

Catalysis and Organic Synthesis

A study by Arisawa et al. (2012) investigated the rhodium-catalyzed cleavage reaction of aryl methyl ethers with thioesters, using S-(p-Chlorophenyl) p-(dimethylamino)benzothioate for the reaction, showcasing the potential of thiourea derivatives in facilitating complex organic transformations (Arisawa et al., 2012)(Arisawa et al., 2012).

Material Science and Photostabilization

In material science, new thiophene derivatives, including those related to N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea, have been synthesized for applications such as photostabilizers for rigid poly(vinyl chloride), demonstrating their effectiveness in reducing the level of photodegradation (Balakit et al., 2015)(Balakit et al., 2015).

Corrosion Inhibition

Arylthiophene derivatives have been evaluated for their corrosion inhibition properties on C-steel in acidic solutions, indicating their potential as effective corrosion inhibitors due to their high inhibition efficiency and ability to form protective films on the metal surface (Fouda et al., 2019)(Fouda et al., 2019).

Propiedades

IUPAC Name |

(3E)-1-(2-chlorophenyl)-3-(dimethylaminomethylidene)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3S/c1-14(2)7-12-10(15)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,15)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWZKHJVVPBCMP-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)NC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=S)NC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

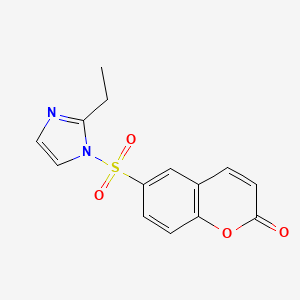

![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)

![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841888.png)

![(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2841889.png)

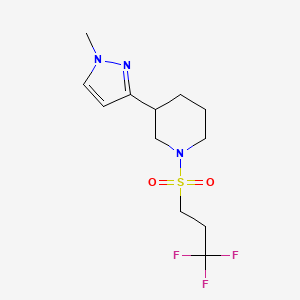

![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)

![(3aS,6aS)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/no-structure.png)